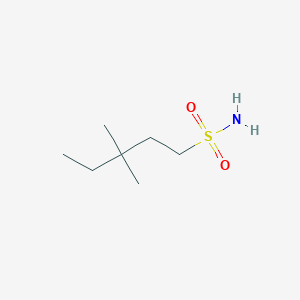![molecular formula C10H14BNO4 B2667820 3-[(Isopropoxycarbonyl)amino]phenylboronic acid CAS No. 1638329-69-7](/img/structure/B2667820.png)
3-[(Isopropoxycarbonyl)amino]phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Isopropoxycarbonyl)amino]phenylboronic acid is a boronic acid derivative characterized by the presence of an isopropoxycarbonyl group attached to an amino-substituted phenylboronic acid. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isopropoxycarbonyl group can be reduced to an isopropylamine derivative.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typically employed.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Isopropylamine Derivatives: Resulting from the reduction of the isopropoxycarbonyl group.
Substituted Amines: Produced from substitution reactions involving the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid is used in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its boronic acid group is valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, this compound serves as a building block for the synthesis of boronic acid-based inhibitors that target enzymes and receptors. Its ability to form stable complexes with sugars makes it useful in the study of carbohydrate-protein interactions.
Medicine: The compound has potential applications in drug discovery, particularly in the design of boronic acid-based drugs that can modulate biological targets. Its reactivity and stability make it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used as an intermediate in the production of various chemical products, including polymers and coatings. Its unique properties contribute to the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism by which 3-[(Isopropoxycarbonyl)amino]phenylboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, forming a bond with a halide or pseudohalide. The isopropoxycarbonyl group can undergo hydrolysis to release isopropylamine, which can interact with biological targets.
Molecular Targets and Pathways:
Enzymes and Receptors: The compound can bind to specific enzymes and receptors, modulating their activity.
Carbohydrate-Protein Interactions: The boronic acid group forms complexes with sugars, influencing carbohydrate-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid without the isopropoxycarbonyl group.
3-Aminophenylboronic Acid: Lacks the isopropoxycarbonyl group but contains the amino group.
Isopropylphenylboronic Acid: Contains an isopropyl group instead of the isopropoxycarbonyl group.
Uniqueness: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid is unique due to the presence of both the isopropoxycarbonyl and amino groups, which provide distinct reactivity and functional properties compared to its similar compounds.
Eigenschaften
IUPAC Name |
[3-(propan-2-yloxycarbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJOHPRULZBYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)OC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)

![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)
![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)

![1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2667752.png)



![3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2667757.png)

![N'-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2667760.png)
